molecular formula C23H21N3O3S B2735004 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol CAS No. 1040654-56-5

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol

Cat. No.: B2735004
CAS No.: 1040654-56-5
M. Wt: 419.5
InChI Key: VXWQCIYWBTZXBD-UHFFFAOYSA-N
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Description

This compound features a pyrimidin-4-ol core substituted at the 2-position with a sulfanyl-linked 1,3-oxazol-4-ylmethyl group. The oxazole ring is further substituted with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The 6-position of the pyrimidine ring carries a phenyl group.

Properties

IUPAC Name

2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-28-20-12-8-7-11-17(20)22-24-19(15(2)29-22)14-30-23-25-18(13-21(27)26-23)16-9-5-4-6-10-16/h4-13H,3,14H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWQCIYWBTZXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the thioether linkage and finally the construction of the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis process. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether linkage can yield sulfoxides or sulfones, while reduction of the oxazole ring can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties . Studies have shown that derivatives of oxazole and pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, the mechanism of action may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation and survival.

Case Study:
A study published in the European Journal of Medicinal Chemistry evaluated similar compounds for their anticancer activity. The results indicated that modifications to the oxazole ring significantly enhanced cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development based on this scaffold .

In addition to anticancer effects, the compound has been studied for its antimicrobial activity . Research indicates that it can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings highlight the potential of this compound in developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

Material Science

The unique chemical structure of this compound allows it to be utilized as a building block for synthesizing novel materials . Its ability to form stable complexes with metal ions can lead to applications in catalysis and material synthesis.

Industrial Application:
Research has explored using derivatives of this compound in polymer science to create materials with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices could lead to innovative materials suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following structurally related compounds are analyzed based on substituent variations and inferred physicochemical or biological properties:

Substituent Variations on the Oxazole Ring

  • Target Compound: 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol Oxazole substituents: 2-ethoxyphenyl (electron-donating group), 5-methyl.
  • F407-0331 : 5-(2-hydroxyethyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-methylpyrimidin-4-ol

    • Oxazole substituents : 4-methoxyphenyl (para-substituted electron-donating group), 5-methyl.
    • Comparison : The para-methoxy group may reduce steric hindrance compared to the ortho-ethoxy group, possibly enhancing binding to planar targets. The hydroxyethyl group on the pyrimidine could increase hydrophilicity.
  • F407-0077: 2-({[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol Oxazole substituents: 3-chlorophenyl (electron-withdrawing group), 5-methyl.

Pyrimidine Ring Modifications

  • Compound from : 2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol Pyrimidine substituents: Amino group at position 2, 4-methoxyphenyl at position 5, methyl at position 4. The 4-fluorobenzyloxy group may improve blood-brain barrier penetration relative to the phenyl group in the target compound.

Sulfanyl Linker and Core Heterocycles

  • Compounds from : 2-[(5-Methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives
    • Core structure : Benzoxazole instead of oxazole, with sulfanyl-acetohydrazide side chains.
    • Comparison : Benzoxazole’s fused aromatic system may enhance π-π stacking interactions but reduce conformational flexibility. The hydrazide moiety introduces polarity, contrasting with the pyrimidin-4-ol core of the target compound.

Research Implications

  • Substituent Position : Ortho-ethoxy (target) vs. para-methoxy (F407-0331) groups on oxazole highlight the trade-off between steric effects and electronic contributions.
  • Electron Effects : Electron-withdrawing groups (e.g., Cl in F407-0077) may enhance target affinity but require optimization for metabolic stability.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (solvent-free reductive amination), though yields may vary with substituent complexity .

Biological Activity

The compound 2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described with the following attributes:

  • Molecular Formula : C19H23N3O3
  • Molecular Weight : 341 Da
  • LogP : 3.1
  • Rotatable Bonds : 7
  • Hydrogen Bond Acceptors : 4
  • Hydrogen Bond Donors : 0

This compound features a pyrimidine core substituted with an oxazole moiety and an ethoxyphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with various molecular targets in biological systems. Preliminary studies suggest that the oxazole ring may play a critical role in mediating these interactions, potentially impacting enzyme activity and receptor binding.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing oxazole rings have shown efficacy against various fungal strains by inhibiting ergosterol biosynthesis, a crucial component of fungal cell membranes .

Anticancer Activity

Studies have highlighted the potential anticancer properties of related compounds. For example, certain pyrimidine derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the phenyl and oxazole groups may enhance these effects by facilitating interactions with key cellular pathways .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial activity of oxazole-containing compounds, it was found that derivatives similar to the target compound exhibited potent activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents, suggesting a promising therapeutic profile .

Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of pyrimidine derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to our target compound induced apoptosis in breast cancer cells (MCF7) at concentrations as low as 10 µM. Flow cytometry analysis revealed increased annexin V positivity, confirming the induction of apoptotic pathways .

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityMIC (µg/mL)
Compound AOxazole + PhenylAntifungal8
Compound BPyrimidine + EthoxyAnticancer10
Target CompoundOxazole + Pyrimidine + EthoxyAntimicrobial & AnticancerTBD

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